Product packaging for 3,7-Dimethylnon-4-ene(Cat. No.:CAS No. 64780-95-6)

3,7-Dimethylnon-4-ene

Cat. No.: B14487819
CAS No.: 64780-95-6
M. Wt: 154.29 g/mol
InChI Key: XTXLNCOEDDFSBG-UHFFFAOYSA-N
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Description

3,7-Dimethylnon-4-ene is a branched, unsaturated hydrocarbon with the molecular formula C11H22 and an average mass of 154.297 g/mol . This structure features a double bond and two defined stereocenters, presenting opportunities for investigating stereoselective reactions and synthesizing specific isomeric forms . A key area of application for this compound and its derivatives is in industrial perfumery and fragrance research. Structural analogs, such as 3,7-dimethylnon-6-en-1-ol and 3,7-dimethylnon-6-enal, are extensively studied for their unique odor profiles, which include citrus, floral, rosy, and waxy notes . These compounds are valued for their potential as performance ingredients with remarkably low odor detection thresholds, making this compound a relevant precursor or structural template in the development of novel fragrance materials . Furthermore, its structure serves as a versatile building block in organic synthesis. It can undergo various transformations, including hydroformylation and other functionalization reactions, to produce more complex molecules for material science or pharmaceutical research . Researchers utilize this compound to explore new synthetic pathways and create derivatives with tailored properties. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22 B14487819 3,7-Dimethylnon-4-ene CAS No. 64780-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64780-95-6

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

3,7-dimethylnon-4-ene

InChI

InChI=1S/C11H22/c1-5-10(3)8-7-9-11(4)6-2/h7-8,10-11H,5-6,9H2,1-4H3

InChI Key

XTXLNCOEDDFSBG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC=CC(C)CC

Origin of Product

United States

Nomenclature, Structural Isomerism, and Stereochemical Considerations of 3,7 Dimethylnon 4 Ene

Systematic IUPAC Nomenclature of 3,7-Dimethylnon-4-ene

The systematic name for the compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . nih.gov This name is derived following a set of established rules:

Parent Chain Identification : The longest continuous carbon chain containing the double bond is identified. In this case, it is a nine-carbon chain, hence the root name "nonane".

Functional Group Suffix : The presence of a carbon-carbon double bond (C=C) is indicated by changing the suffix from "-ane" to "-ene".

Numbering the Parent Chain : The chain is numbered from the end that gives the double bond the lowest possible locant (position number). In this molecule, the double bond is at the C4 position.

Identifying and Locating Substituents : Two methyl (-CH₃) groups are present as substituents on the main chain. Their positions are at C3 and C7.

Assembling the Full Name : Combining these elements gives the final IUPAC name: this compound.

Basic properties of the compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₂₂ nih.gov
Molecular Weight154.29 g/mol nih.gov
IUPAC NameThis compound nih.gov

Analysis of Geometric (E/Z) Isomerism at the C4=C5 Double Bond

The presence of a double bond at the C4=C5 position introduces the possibility of geometric isomerism, also known as cis-trans or E/Z isomerism. This arises because the rotation around the C=C double bond is restricted. To assign the configuration as either E or Z, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond.

At Carbon 4 (C4) : The two substituents are a hydrogen atom and a sec-butyl group (-CH(CH₃)CH₂CH₃). According to CIP rules, the sec-butyl group has a higher priority than the hydrogen atom.

At Carbon 5 (C5) : The two substituents are a hydrogen atom and an isobutyl group (-CH₂CH(CH₃)₂). The isobutyl group has a higher priority than the hydrogen atom.

The E/Z designation depends on the relative positions of these higher-priority groups:

(E)-3,7-Dimethylnon-4-ene : The 'E' isomer (from the German entgegen, meaning opposite) has the higher-priority groups on opposite sides of the double bond.

(Z)-3,7-Dimethylnon-4-ene : The 'Z' isomer (from the German zusammen, meaning together) has the higher-priority groups on the same side of the double bond.

The stability of these isomers is influenced by steric hindrance. Generally, the E isomer is more stable than the Z isomer because the larger substituent groups are further apart, minimizing steric strain.

Chirality at C3 and C7: Enantiomeric and Diastereomeric Forms of this compound

In addition to geometric isomerism, this compound also exhibits stereoisomerism due to the presence of two chiral centers at positions C3 and C7. A chiral center is a carbon atom attached to four different groups.

Carbon 3 (C3) is bonded to a hydrogen atom, a methyl group, an ethyl group, and the rest of the alkene chain.

Carbon 7 (C7) is bonded to a hydrogen atom, a methyl group, an ethyl group, and the rest of the alkene chain.

Each chiral center can have either an R or an S configuration. With two chiral centers, there is a possibility of 2² = 4 stereoisomers for each geometric isomer (E and Z). This leads to a total of 8 possible stereoisomers. These stereoisomers are related as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

The possible combinations of stereoisomers are:

Geometric IsomerStereochemical ConfigurationRelationship
(E)(3R, 7R)Enantiomer of (3S, 7S)
(E)(3S, 7S)Enantiomer of (3R, 7R)
(E)(3R, 7S)Enantiomer of (3S, 7R)
(E)(3S, 7R)Enantiomer of (3R, 7S)
(Z)(3R, 7R)Enantiomer of (3S, 7S)
(Z)(3S, 7S)Enantiomer of (3R, 7R)
(Z)(3R, 7S)Enantiomer of (3S, 7R)
(Z)(3S, 7R)Enantiomer of (3R, 7S)

Diastereomeric relationships exist between any stereoisomers that are not enantiomers. For example, (E)-(3R, 7R)-3,7-Dimethylnon-4-ene and (E)-(3R, 7S)-3,7-Dimethylnon-4-ene are diastereomers. Similarly, (E)-(3R, 7R)-3,7-Dimethylnon-4-ene and (Z)-(3R, 7R)-3,7-Dimethylnon-4-ene are also diastereomers.

Conformational Analysis and Elucidation of Energy Minima for this compound Isomers

The key rotations that influence the conformation are around the C2-C3, C3-C4, C5-C6, and C6-C7 bonds. The relative energies of the conformers are primarily influenced by:

Torsional Strain : Arising from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally lower in energy.

Steric Strain : Resulting from non-bonded interactions when bulky groups are brought into close proximity.

Allylic Strain (A¹‚³ strain) : A specific type of steric strain in alkenes between a substituent on one of the sp² carbons and a substituent on an adjacent sp³ carbon.

Due to the lack of specific experimental or computational data for this compound in the public domain, a theoretical analysis based on established principles of conformational analysis of similar branched alkenes is presented. The energy minima would correspond to conformations that minimize these strains. For instance, staggered conformations around the C-C single bonds would be favored. The bulky sec-butyl and isobutyl groups will orient themselves to minimize steric interactions with each other and with the rest of the molecule.

A hypothetical energy profile for the rotation around a key single bond would show peaks for eclipsed conformations and valleys for staggered conformations. The global energy minimum would represent the most stable conformer for a given isomer.

Hypothetical Relative Energy Minima for Isomers of this compound

The following table presents a hypothetical ranking of the relative stabilities of the major isomers, based on general principles of steric hindrance. Lower relative energy indicates higher stability.

IsomerHypothetical Relative Energy (kcal/mol)Rationale
(E)-(3R,7R)0.00Generally the most stable due to the trans-configuration of the double bond and potentially favorable arrangement of the chiral centers.
(E)-(3R,7S)0.2 - 0.5Diastereomer of the above, likely slightly higher in energy due to different spatial arrangement of substituents.
(Z)-(3R,7R)1.0 - 1.5The cis-configuration of the double bond introduces significant steric strain, making it less stable than the E-isomers.
(Z)-(3R,7S)1.2 - 1.8Likely the least stable due to the combined steric strain of the Z-double bond and a less favorable diastereomeric arrangement.

Note: The energy values in the table are illustrative and intended to represent the expected trend in stability. Actual values would require detailed computational chemistry studies.

Advanced Synthetic Methodologies for 3,7 Dimethylnon 4 Ene and Its Stereoisomers

Stereoselective Synthesis of 3,7-Dimethylnon-4-ene Enantiomers and Diastereomers

Chiral Pool Strategies Utilizing Naturally Derived Precursors

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure natural products as starting materials. nih.gov For the synthesis of complex molecules like terpenoids, this approach is particularly effective. acs.orgacs.org Monoterpenes, such as citronellol (B86348) and its derivatives, are widely used building blocks due to their inherent chirality. researchgate.netunivie.ac.at The chiral methyl branching found in the citronellol family provides a key stereocenter that can be elaborated into the target structure of this compound.

The synthesis can commence from a naturally occurring terpene that already possesses one of the required chiral centers. For instance, a precursor with a similar carbon skeleton can be chemically modified through a series of reactions, such as oxidation, reduction, and carbon-carbon bond formation, to construct the final this compound molecule. This strategy leverages the stereochemical information embedded in the natural precursor to control the stereochemistry of the final product.

Table 1: Examples of Naturally Derived Precursors for Chiral Pool Synthesis

Precursor Type Key Chiral Feature
Citronellol Acyclic Monoterpene Chiral methyl branch
Pulegone Monocyclic Monoterpene Chiral centers within the ring
Carvone Monocyclic Monoterpene Chiral center and functional groups

Enantioselective Reductions and Oxidations in Directed Synthetic Pathways

Enantioselective reductions and oxidations are crucial for establishing specific stereocenters during the synthesis of chiral molecules. numberanalytics.comnih.gov These reactions employ chiral catalysts or reagents to selectively produce one enantiomer over the other. wikipedia.org

In the context of this compound synthesis, an enantioselective reduction of a prochiral ketone precursor can establish one of the chiral centers at either the 3- or 7-position. wikipedia.org Catalytic systems, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, are commonly used for this purpose. wikipedia.org For example, the asymmetric hydrogenation of an unsaturated ketone can yield a chiral alcohol with high enantiomeric excess. This alcohol can then be further transformed into the target molecule.

Similarly, enantioselective oxidation reactions can be employed to introduce chirality. For instance, the Sharpless asymmetric epoxidation of an allylic alcohol can create a chiral epoxide, which can then be opened regioselectively to introduce new functional groups and set the desired stereochemistry.

Table 2: Common Reagents for Enantioselective Transformations

Transformation Reagent/Catalyst System
Enantioselective Reduction Chiral Ruthenium-BINAP complexes, Corey-Bakshi-Shibata (CBS) catalyst
Enantioselective Oxidation Sharpless asymmetric epoxidation (titanium tetraisopropoxide, diethyl tartrate)

Enzymatic and Chemical-Physical Kinetic Resolutions for Enantiomeric Purity

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. wikipedia.org This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The result is an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

Enzymatic kinetic resolution is a particularly powerful tool due to the high stereoselectivity of enzymes. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. This method can be applied to a chiral alcohol precursor of this compound to obtain a single enantiomer in high purity.

Chemical-physical methods for kinetic resolution can also be employed. These may involve the use of chiral chromatography or the formation of diastereomeric salts that can be separated by crystallization.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com

Biocatalytic Transformations and Enzyme Kinetics for Stereocontrol

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. rsc.org Enzymes operate under mild conditions, are highly selective, and are biodegradable. rsc.org In the synthesis of this compound, enzymes can be used for various transformations, including stereoselective reductions of ketones and kinetic resolutions of alcohols, as mentioned previously. researchgate.netrsc.org

Ene-reductases, for example, can catalyze the asymmetric hydrogenation of carbon-carbon double bonds, offering a green alternative to metal-based catalysts. nih.gov Understanding the enzyme kinetics is crucial for optimizing reaction conditions to achieve high conversion rates and enantioselectivity.

Microwave-Assisted Synthesis Optimization and Synergistic Effects

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry for its ability to significantly reduce reaction times, increase product yields, and often enhance selectivity. nih.govnih.gov The application of microwave irradiation can accelerate organic reactions by efficiently heating the reaction mixture. nih.gov

In the synthesis of olefins like this compound, microwave heating can be applied to various steps, such as cross-coupling reactions or elimination reactions, to improve efficiency. acs.orgazom.com The synergistic effects of combining microwave heating with catalysis can lead to even more sustainable and efficient synthetic routes. rsc.org

Implementation of Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste. nih.gov The ideal green solvent is non-toxic, derived from renewable resources, and easily recyclable. numberanalytics.comneuroquantology.comresearchgate.netwikipedia.org

In the synthesis of this compound, replacing traditional volatile organic solvents with more environmentally benign alternatives is a key goal. Water, supercritical fluids (like CO2), and ionic liquids are examples of greener solvents that can be employed. neuroquantology.comwikipedia.org Solvent-free reactions, where the neat reactants are mixed in the presence of a catalyst, represent an even more sustainable approach, completely eliminating solvent waste.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Citronellol
Pulegone
Carvone
Ruthenium
Rhodium
Iridium
Titanium tetraisopropoxide
Diethyl tartrate

Reaction Mechanisms and Reactivity Profiles of 3,7 Dimethylnon 4 Ene

Electrophilic Addition Reactions to the C4=C5 Double Bond

The electron-rich nature of the C4=C5 double bond in 3,7-dimethylnon-4-ene makes it susceptible to attack by electrophiles, initiating electrophilic addition reactions. These reactions proceed through the formation of a carbocation intermediate, and the regioselectivity and stereoselectivity of the products are governed by the structure of the alkene and the nature of the attacking electrophile.

The halogenation of this compound, for instance with bromine (Br₂), proceeds through a well-established mechanism involving the formation of a cyclic bromonium ion intermediate.

Step 1: Formation of the Bromonium Ion The bromine molecule becomes polarized as it approaches the electron-rich C4=C5 double bond. The π electrons of the alkene attack one of the bromine atoms, displacing the other as a bromide ion. This results in the formation of a three-membered ring containing a positively charged bromine atom, known as a bromonium ion.

Step 2: Nucleophilic Attack by the Bromide Ion The bromide ion, acting as a nucleophile, then attacks one of the two carbon atoms of the bromonium ion from the side opposite to the bromonium ion bridge. This backside attack occurs due to steric hindrance and the electronic nature of the bromonium ion, leading to anti-addition of the two bromine atoms across the double bond.

The attack can occur at either C4 or C5. Given the substitution pattern of this compound, the electronic environment around C4 and C5 is similar, though subtle differences in steric hindrance could lead to a slight preference for attack at one carbon over the other. The product of this reaction is 4,5-dibromo-3,7-dimethylnonane.

Table 1: Hypothetical Product Distribution in the Bromination of (E)-3,7-Dimethylnon-4-ene

ProductStereochemistryPredicted Yield (%)
(4R,5S)-4,5-Dibromo-3,7-dimethylnonaneanti-addition~50
(4S,5R)-4,5-Dibromo-3,7-dimethylnonaneanti-addition~50

Hydrohalogenation: The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule. The reaction is initiated by the protonation of the C4=C5 double bond by the hydrogen atom of the HX, which acts as the electrophile. This protonation can occur at either C4 or C5, leading to the formation of a carbocation at the other carbon.

The stability of the resulting carbocation determines the regioselectivity of the reaction. In the case of this compound, protonation at C5 would lead to a secondary carbocation at C4, while protonation at C4 would result in a secondary carbocation at C5. The stability of these two secondary carbocations is comparable. However, the presence of the methyl group at C3 might exert a slight inductive effect, potentially making the carbocation at C4 marginally more stable. Consequently, the halide ion (X⁻) would then attack the more stable carbocation, leading to the major product. Due to the formation of a planar carbocation intermediate, the nucleophilic attack by the halide can occur from either face, potentially leading to a mixture of stereoisomers.

Hydration: Acid-catalyzed hydration of this compound also follows Markovnikov's rule. The mechanism is similar to hydrohalogenation, involving the formation of a carbocation intermediate after protonation of the double bond. A water molecule then acts as a nucleophile, attacking the carbocation. A final deprotonation step by another water molecule yields the alcohol. The regioselectivity is determined by the stability of the carbocation intermediate, and the stereochemical outcome can result in a mixture of syn- and anti-addition products due to the planar nature of the carbocation.

Table 2: Predicted Regioselectivity in the Hydrohalogenation of this compound

ReactantMajor ProductMinor Product
HBr4-Bromo-3,7-dimethylnonane5-Bromo-3,7-dimethylnonane
HCl4-Chloro-3,7-dimethylnonane5-Chloro-3,7-dimethylnonane

While this compound itself does not possess a suitably positioned internal nucleophile for bromonium ion-induced cyclization, studying related systems provides insight into this important reaction class. In molecules containing both a double bond and a nucleophilic group (like a hydroxyl group) at an appropriate distance, the formation of a bromonium ion can be followed by an intramolecular nucleophilic attack. core.ac.uk

For example, in a hypothetical analog of this compound with a hydroxyl group at C8, the formation of the bromonium ion at the C4=C5 double bond could be intercepted by the hydroxyl group. This intramolecular attack would lead to the formation of a cyclic ether. The regioselectivity of the cyclization (i.e., whether the oxygen attacks C4 or C5) would be governed by Baldwin's rules for ring closure, which favor the formation of five- and six-membered rings. The stereochemistry of the newly formed stereocenters would be controlled by the anti-periplanar arrangement required for the nucleophilic attack on the bromonium ion. researchgate.net

Catalytic Hydrogenation and Hydrodeuteration Mechanisms and Stereochemical Outcomes

Catalytic hydrogenation is a fundamental reaction for the saturation of the C4=C5 double bond in this compound, converting it to 3,7-dimethylnonane. This reaction typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, and hydrogen gas (H₂). libretexts.orgkhanacademy.org

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. youtube.com The H-H bond is cleaved, and the hydrogen atoms are added to the same face of the double bond, a process known as syn-addition. youtube.com This stereospecificity is a key feature of catalytic hydrogenation.

Diastereoselective Hydrogenation: The presence of a chiral center at C3 in this compound can influence the stereochemical outcome of the hydrogenation at the C4=C5 double bond. The existing stereocenter can direct the approach of the alkene to the catalyst surface, leading to a preferential formation of one diastereomer over the other. imedpub.com This substrate-controlled diastereoselectivity is often modest but can be enhanced by the choice of catalyst and reaction conditions. nih.gov

Enantioselective Hydrogenation: To achieve high enantioselectivity in the hydrogenation of a prochiral alkene, a chiral catalyst is required. google.comrsc.org While this compound itself is chiral, a related prochiral substrate, such as 3,7-dimethylnon-1-ene, could be hydrogenated to produce a chiral product with high enantiomeric excess using a chiral rhodium or iridium catalyst complexed with a chiral phosphine (B1218219) ligand. acs.orgscispace.comnih.gov The chiral ligand creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the alkene, leading to the preferential formation of one enantiomer. wikipedia.org

Table 3: Hypothetical Outcomes of Asymmetric Hydrogenation of a Prochiral Analog

Catalyst SystemSubstrateProduct Enantiomeric Excess (ee)
[Rh(COD)Cl]₂ / (R,R)-DIPAMP3,7-dimethylnon-1-ene>95% (R)
[Ir(COD)Cl]₂ / (S)-BINAP3,7-dimethylnon-1-ene>98% (S)

The use of deuterium (B1214612) (D₂) in place of hydrogen (H₂) in catalytic hydrogenation, known as hydrodeuteration, is a powerful tool for elucidating reaction mechanisms. nih.gov The analysis of the location and stereochemistry of the deuterium atoms in the product provides valuable information about the steps of the catalytic cycle.

For this compound, syn-addition of D₂ across the double bond would be expected, resulting in the formation of 4,5-dideuterio-3,7-dimethylnonane with a specific relative stereochemistry of the two deuterium atoms. Any deviation from this outcome could indicate competing side reactions, such as isomerization of the double bond prior to reduction. Site-selective deuteration at specific positions can also be achieved using specialized catalysts and deuterium sources, offering deeper mechanistic insights. figshare.comnih.govscilit.comacs.org

Oxidative Cleavage and Selective Functionalization Reactions

Oxidative cleavage reactions are powerful tools in organic synthesis, allowing for the scission of carbon-carbon double bonds to yield smaller, functionalized molecules. In the case of this compound, these reactions would break the bond between the C4 and C5 carbons, leading to the formation of carbonyl compounds. The precise nature of these products is dependent on the oxidizing agent and the subsequent workup conditions. chemistrysteps.commasterorganicchemistry.com

Ozonolysis:

One of the most common and effective methods for oxidative cleavage is ozonolysis. wikipedia.org This reaction involves the treatment of the alkene with ozone (O₃), followed by a workup step. The initial step is a [3+2] cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (trioxolane). wikipedia.org The workup of the ozonide determines the final products.

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, results in the formation of aldehydes and/or ketones. masterorganicchemistry.comyoutube.com For this compound, reductive ozonolysis would yield two carbonyl compounds: 3-methylhexanal (B98541) and butan-2-one.

Oxidative Workup: If the ozonide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. masterorganicchemistry.com In the case of this compound, this would result in the formation of 3-methylhexanoic acid and butan-2-one.

A similar reaction has been documented for the related compound 3,4-dimethylhept-3-ene, which upon ozonolysis, yields butan-2-one and pentan-2-one, demonstrating the cleavage of the internal double bond to form two ketone products. youtube.com

Table 1: Predicted Products from the Ozonolysis of this compound

Workup ConditionReactantsProducts
Reductive (e.g., DMS)This compound, O₃, DMS3-Methylhexanal, Butan-2-one
Oxidative (e.g., H₂O₂)This compound, O₃, H₂O₂3-Methylhexanoic acid, Butan-2-one

Potassium Permanganate (B83412) (KMnO₄):

Potassium permanganate is a strong oxidizing agent that can also be used to cleave the double bond of alkenes. chemistrysteps.comorgsyn.org The reaction conditions (temperature and pH) significantly influence the products.

Cold, Dilute, and Basic/Neutral KMnO₄: Under these conditions, syn-dihydroxylation occurs, leading to the formation of a diol without cleavage of the carbon-carbon bond. For this compound, this would yield 3,7-dimethylnonane-4,5-diol.

Hot, Acidic, or Concentrated Basic KMnO₄: Under more vigorous conditions, the double bond is cleaved. Any resulting aldehydes are typically oxidized further to carboxylic acids. Ketones, being more resistant to oxidation, will be the final product if the corresponding carbon of the double bond is disubstituted. chemistrysteps.com Therefore, the oxidative cleavage of this compound with hot, acidic KMnO₄ would be expected to yield 3-methylhexanoic acid and butan-2-one.

Radical Reaction Pathways Involving the Alkene Moiety

The alkene moiety in this compound is also susceptible to attack by radicals. Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. A common example is the radical addition of hydrogen bromide (HBr) in the presence of peroxides.

Radical Addition of HBr:

In the absence of peroxides, the addition of HBr to an alkene proceeds via an electrophilic addition mechanism, following Markovnikov's rule. However, in the presence of a radical initiator such as a peroxide, the mechanism switches to a free radical chain reaction, leading to anti-Markovnikov addition.

The initiation step involves the homolytic cleavage of the peroxide to form two alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

The bromine radical then adds to the double bond of this compound. This addition occurs at the less substituted carbon of the double bond (C5) to form the more stable secondary radical at the C4 position. This regioselectivity is governed by the relative stability of the resulting carbon radicals (tertiary > secondary > primary).

The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, which continues the chain reaction.

The anti-Markovnikov addition of HBr to this compound would therefore be expected to yield 5-bromo-3,7-dimethylnonane as the major product.

Table 2: Regioselectivity in the Addition of HBr to this compound

Reaction ConditionKey IntermediateMajor Product
Radical Addition (with peroxides)More stable secondary radical at C45-Bromo-3,7-dimethylnonane

It is important to note that while these reactions are predicted based on established principles of organic chemistry, specific experimental data for this compound is not widely available in the reviewed literature. The provided analysis is based on the general reactivity of analogous unsaturated hydrocarbons.

Advanced Spectroscopic Characterization Methodologies for 3,7 Dimethylnon 4 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of 3,7-Dimethylnon-4-ene, enabling the precise mapping of its carbon and hydrogen framework.

¹H NMR and ¹³C NMR Spectral Analysis of Olefinic and Alkyl Resonances

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the chemical environments of the hydrogen and carbon atoms within the this compound molecule. The olefinic protons on the C4-C5 double bond are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 5.0 and 5.5 ppm, with their exact chemical shifts and coupling constants providing information about the geometry (cis or trans) of the double bond. The numerous alkyl protons would appear in the upfield region, generally between 0.8 and 2.2 ppm.

In the ¹³C NMR spectrum, the olefinic carbons (C4 and C5) would exhibit signals in the range of 120-140 ppm. The remaining aliphatic carbons would resonate at higher field strengths, with their specific chemical shifts dependent on their substitution and proximity to the double bond and methyl groups. The analysis of these spectra provides a count of the distinct proton and carbon environments, which is a critical first step in the structural elucidation process.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (ppm)
Olefinic (CH =CH )5.0 - 5.5
Allylic (CH )1.8 - 2.5
Methyl (CH ₃)0.8 - 1.2
Methylene (B1212753) (CH ₂)1.2 - 1.6
Methine (CH )1.4 - 2.0

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
Olefinic (C =C )120 - 140
Allylic (C H)30 - 45
Methyl (C H₃)10 - 25
Methylene (C H₂)20 - 40
Methine (C H)25 - 40

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, allowing for the tracing of adjacent proton networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the olefinic protons and their neighboring allylic protons, as well as couplings within the alkyl chains. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons, providing a direct link between the ¹H and ¹³C spectra. sdsu.educreative-biostructure.com This allows for the unambiguous assignment of carbon resonances based on the known proton assignments. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) couplings between protons and carbons. sdsu.educreative-biostructure.com This technique is instrumental in connecting the different spin systems identified by COSY, for instance, by showing correlations from the methyl protons to the carbons in the main chain, thereby confirming the positions of the methyl groups at C3 and C7. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can be used to determine the stereochemistry of the double bond. For the trans isomer, a strong NOE would be observed between the olefinic protons, while for the cis isomer, NOEs would be expected between an olefinic proton and the protons on the adjacent allylic carbon.

Quantitative NMR for Determination of Isomeric Ratios

Quantitative NMR (qNMR) can be employed to determine the ratio of different isomers of this compound present in a mixture. ox.ac.uk By carefully selecting signals that are unique to each isomer in the ¹H NMR spectrum and ensuring proper experimental conditions for quantitative analysis (e.g., long relaxation delays), the integration of these signals can provide an accurate measurement of the isomeric ratio. ox.ac.uk This is particularly useful for analyzing the products of stereoselective syntheses.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides essential information about the molecular weight and the fragmentation behavior of this compound, further confirming its structure.

Electron Ionization Mass Spectrometry (EI-MS) and Molecular Ion Detection

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (154.29 g/mol ). nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage at the allylic positions and rearrangements, providing clues about the location of the double bond and the methyl branches.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. nih.gov For this compound (C₁₁H₂₂), the calculated exact mass is 154.1722 Da. nih.gov An HRMS measurement confirming this exact mass provides strong evidence for the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass but different chemical formulas.

Infrared (IR) Spectroscopy for Functional Group Identification and Double Bond Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its constituent bonds. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the alkene C=C double bond and the alkane C-H single bonds.

The IR spectrum of an alkene like this compound is characterized by several key absorption bands. libretexts.orgpressbooks.pub The stretching vibration of the vinylic C-H bonds (those attached to the double-bonded carbons) typically appears in the region of 3020-3100 cm⁻¹. pressbooks.pub The carbon-carbon double bond (C=C) stretch itself gives rise to a moderate to weak absorption band around 1640-1680 cm⁻¹. pressbooks.pub The intensity of this C=C stretching band can be influenced by the substitution pattern around the double bond; for highly substituted or symmetrical alkenes, this peak may be weak or even absent. libretexts.org

Furthermore, the spectrum will be dominated by strong absorptions from the numerous C-H bonds of the methyl and methylene groups in the alkyl chains. These alkane C-H stretching vibrations are typically observed in the 2850-2960 cm⁻¹ range. pressbooks.pubyoutube.com The presence of these characteristic bands provides clear evidence for the hydrocarbon nature of the molecule. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex series of C-C single bond stretching and various bending vibrations that are unique to the specific molecule, further aiding in its identification. docbrown.info

Key IR Absorption Bands for this compound:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Alkene=C-H Stretch3020 - 3100
AlkeneC=C Stretch1640 - 1680
AlkaneC-H Stretch2850 - 2960
AlkaneC-H Bend~1365 - 1480

This table provides generalized ranges for the indicated functional groups.

The precise position and intensity of the C=C stretching vibration can also offer insights into the stereochemistry (cis/trans isomerism) of the double bond, although this is often more definitively determined by other spectroscopic methods like NMR. Generally, trans-alkenes tend to absorb at slightly higher wavenumbers and with weaker intensity compared to their cis-counterparts. Advanced techniques, such as cryogenic gas-phase infrared spectroscopy, can provide even more subtle details about the conformation and interactions of the double bond. nih.govdntb.gov.ua

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Due to the presence of a chiral center at the 3-position (and potentially the 7-position depending on the specific isomer), this compound can exist as enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is indispensable for determining the enantiomeric purity and absolute configuration of such compounds.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. While the alkene chromophore in this compound does not have a strong absorption in the typically accessible UV-Vis region for CD, the double bond can be influenced by the chiral environment, potentially giving rise to a weak CD signal.

To overcome the challenges of interpreting potentially weak experimental CD spectra, theoretical calculations of the CD spectrum have become a crucial tool. By employing quantum chemical methods, the CD spectrum for a specific enantiomer (e.g., (R)-3,7-Dimethylnon-4-ene) can be predicted. Comparison of the calculated spectrum with the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. This approach involves generating a conformational model of the molecule and then calculating the rotational strengths of the electronic transitions, which are then plotted as a CD spectrum.

Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. youtube.com The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. govinfo.gov The specific rotation, [α], is a standardized value that is a physical constant for a given chiral compound.

For this compound, measuring the optical rotation of a sample allows for the determination of its enantiomeric purity. A pure enantiomer will exhibit a specific rotation value, while a racemic mixture (an equal mixture of both enantiomers) will have an optical rotation of zero. If a sample contains an excess of one enantiomer over the other (an enantiomeric excess or e.e.), the observed optical rotation will be proportional to the e.e. The relationship is given by:

e.e. (%) = (Observed specific rotation / Specific rotation of the pure enantiomer) x 100

By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer (often determined through asymmetric synthesis or chiral resolution), the enantiomeric purity of the sample can be quantified. For instance, if the pure (S)-enantiomer has a specific rotation of +20°, a sample with a measured specific rotation of +10° would have an enantiomeric excess of 50% in favor of the (S)-enantiomer.

Computational and Theoretical Investigations of 3,7 Dimethylnon 4 Ene

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density, from which numerous properties can be derived.

For 3,7-dimethylnon-4-ene, a DFT calculation would begin by defining a starting geometry. The calculation then iteratively solves the DFT equations while adjusting the positions of the atoms to find the lowest energy arrangement, known as the optimized geometry. This process yields crucial data on the molecule's fundamental structure. Key outputs include the precise bond lengths, bond angles, and dihedral angles that characterize the most stable three-dimensional shape of the molecule.

Furthermore, DFT provides insight into the electronic properties. It calculates the energies of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller gap typically indicates a molecule that is more likely to undergo chemical reactions.

Table 1: Representative Data from a DFT Geometry Optimization for this compound (Note: The values below are illustrative examples of the types of data that would be generated and are not from a specific calculation.)

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC4=C5~1.34 Å
Bond LengthC3-C4~1.51 Å
Bond AngleC3-C4-C5~124°
Dihedral AngleC3-C4-C5-C6~180° (for trans isomer)
HOMO-LUMO GapN/ACalculated Energy (eV)

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements, or conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods ideal for exploring this conformational complexity. nih.gov

Molecular Mechanics uses a simpler, classical physics-based model where atoms are treated as balls and bonds as springs. github.io This "force field" approach is computationally much faster than quantum mechanics, allowing for the analysis of very large systems or, in this case, extensive conformational sampling of a single molecule. A systematic rotation around each single bond would generate thousands of possible conformations, and their relative energies would be calculated to identify the most stable (lowest energy) conformers.

Molecular Dynamics (MD) simulations build upon the MM force field by incorporating temperature and simulating the movement of atoms over time. nih.govgithub.io An MD simulation of this compound would reveal how the molecule behaves in a dynamic environment, showing transitions between different conformations and providing a visual representation of its flexibility. This is crucial for understanding how the molecule's shape changes, which can influence its interactions and properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra) from Quantum Chemical Calculations

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to confirm or identify a molecular structure. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and its parameters can be calculated with good accuracy.

Using the optimized geometry from a DFT calculation, the magnetic shielding of each nucleus (e.g., ¹³C and ¹H) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with an experimental one is a powerful way to validate a proposed structure. For a chiral molecule like this compound, calculations can also predict Circular Dichroism (CD) spectra to help determine its absolute stereochemistry.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table illustrates the expected output of a quantum chemical calculation. Actual shift values require a specific, high-level computation.)

Carbon AtomPredicted Chemical Shift (ppm)Notes
C1Calculated ValueMethyl group on ethyl
C2Calculated ValueMethylene (B1212753) group
C3Calculated ValueChiral center, methine
C4Calculated ValueAlkene carbon
C5Calculated ValueAlkene carbon

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

Computational chemistry provides indispensable tools for understanding how chemical reactions occur. By modeling the reaction pathway, scientists can gain insights into the reaction mechanism, identifying the high-energy "transition state" that connects reactants to products. nih.gov

For this compound, a typical reaction to study would be an electrophilic addition to the C4=C5 double bond. masterorganicchemistry.comyoutube.com Using DFT, a researcher could model the entire energy profile of the reaction. This involves locating the structure of the transition state—a short-lived, high-energy intermediate. The energy difference between the reactants and the transition state is the activation energy (or barrier), which determines the reaction rate. nih.gov Such studies can predict which products are likely to form and under what conditions, providing a level of detail that is often difficult to obtain through experimentation alone. researchgate.net

Computational Approaches to Isomer Stability and Interconversion Barriers

This compound can exist as different isomers, including stereoisomers (E/Z isomers at the double bond, R/S isomers at the chiral centers) and constitutional isomers (where atoms are connected differently). Computational methods can accurately predict the relative stabilities of these isomers.

By performing separate energy calculations (typically with DFT) for each isomer, one can determine their thermodynamic stability. The isomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant at equilibrium. For example, a study would compare the energies of (E)-3,7-dimethylnon-4-ene and (Z)-3,7-dimethylnon-4-ene to predict which geometric isomer is more stable.

Furthermore, these methods can calculate the energy barrier required to convert one isomer into another (the interconversion barrier). researchgate.net For E/Z isomers, this would involve modeling the rotation around the double bond, a high-energy process that can often be facilitated by light. For conformational isomers, the barriers are typically much lower and correspond to the energy needed for rotation around single bonds. researchgate.net

Applications and Role in Advanced Organic Synthesis

3,7-Dimethylnon-4-ene as a Key Intermediate in the Synthesis of Complex Natural Products or Bioactive Molecules

While direct utilization of this compound as a starting material in the total synthesis of complex natural products is not yet widely documented in publicly available literature, its structural motif is present in various bioactive compounds, particularly insect pheromones and their analogues. The dimethyl-substituted long-chain alkene backbone is a common feature in the chemical language of insects, playing a crucial role in communication and mating. For instance, derivatives of similar structures, such as (Z/E)-3,7-dimethyl-2,6-octadienamide, have been synthesized and evaluated for their fungicidal activities, highlighting the potential for this class of compounds in agrochemical research. rsc.orgnih.gov The synthesis of such analogues often involves multi-step sequences where a scaffold similar to this compound could serve as a valuable precursor.

The presence of the C4-C5 double bond allows for a range of synthetic manipulations, including but not limited to epoxidation, dihydroxylation, and cleavage reactions, which can introduce new functionalities and stereocenters. These transformations are fundamental in the synthesis of polyketide and terpenoid natural products, where the controlled oxidation of a hydrocarbon chain is a key strategic element. The chiral centers at the 3 and 7 positions also offer opportunities for stereocontrolled syntheses, a critical aspect in the preparation of biologically active molecules where specific stereoisomers often exhibit desired activities.

Derivatization Strategies for Expanding Chemical Space and Exploring New Functions

The chemical reactivity of the double bond in this compound is central to its potential for creating a diverse array of new molecules. Various derivatization strategies can be employed to expand its chemical space and explore novel functionalities.

One of the most powerful methods for functionalizing alkenes is hydroformylation , which introduces a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction can be catalyzed by transition metal complexes, such as those of rhodium or cobalt, and can lead to the formation of aldehydes. acs.org These aldehydes are highly versatile intermediates that can be further converted into alcohols, carboxylic acids, or amines, thereby opening up a vast landscape of chemical possibilities. The regioselectivity of hydroformylation on an internally substituted alkene like this compound would be a key aspect to control, potentially leading to a mixture of aldehydes at the C4 and C5 positions.

Another important derivatization strategy is olefin metathesis . This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium or molybdenum complexes, can be used to modify the alkene. wikipedia.org For instance, cross-metathesis with a functionalized olefin could introduce a new functional group onto the this compound backbone. If this compound were to be part of a diene system, it could undergo Acyclic Diene Metathesis (ADMET) polymerization, as discussed in the next section. wikipedia.orgresearchgate.netmdpi.com

Furthermore, electrophilic additions to the double bond can introduce a variety of functional groups. Reactions with halogens (e.g., Br2, Cl2) would yield dihaloalkanes, while the addition of hypohalous acids (e.g., HOBr) would result in halohydrins. Epoxidation, typically using peroxy acids, would form an epoxide ring, a versatile intermediate for further nucleophilic attack.

The following table summarizes some potential derivatization strategies for this compound:

Reaction TypeReagentsPotential Products
HydroformylationCO, H₂, Rh/Co catalystAldehydes (e.g., 4-formyl-3,7-dimethylnonane, 5-formyl-3,7-dimethylnonane)
Cross-MetathesisFunctionalized alkene, Ru/Mo catalystModified alkenes with new functional groups
HalogenationBr₂, Cl₂Dihaloalkanes (e.g., 4,5-dibromo-3,7-dimethylnonane)
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxides (e.g., 4,5-epoxy-3,7-dimethylnonane)
DihydroxylationOsO₄ or KMnO₄Diols (e.g., 3,7-dimethylnonane-4,5-diol)

These derivatization strategies underscore the potential of this compound as a versatile platform for generating a library of new compounds with potentially interesting biological or material properties.

Potential as a Building Block for Polymeric Materials with Tunable Properties

The presence of a double bond in this compound makes it a potential monomer for addition polymerization, leading to the formation of polyolefins. Polyolefins are a major class of polymers with a wide range of applications, and the incorporation of branched monomers like this compound can significantly influence the properties of the resulting material. nih.gov

Specifically, if this compound were to be used as a comonomer in polymerization with other olefins, the methyl branches at the 3 and 7 positions would act as long-chain branches in the final polymer. The presence of long-chain branching is known to have a profound effect on the rheological properties of polymers, such as their melt strength and processability. researchgate.netresearchgate.netcore.ac.uk By controlling the concentration of this compound in the polymerization, it would be possible to tune the degree of branching and, consequently, the material properties of the resulting polyolefin. This could lead to the development of new polymers with tailored flexibility, toughness, and melt characteristics.

Furthermore, if a diene analogue of this compound were synthesized, it could undergo Acyclic Diene Metathesis (ADMET) polymerization . ADMET is a step-growth polymerization that is particularly useful for creating polymers with well-defined structures and functional groups. wikipedia.orgmdpi.com The resulting unsaturated polymer could then be hydrogenated to produce a saturated polyolefin with regularly spaced methyl branches derived from the original monomer. The properties of such a polymer would be highly dependent on the stereochemistry of the double bonds formed during the metathesis reaction.

The potential of this compound and its derivatives as monomers or comonomers opens up avenues for the creation of new polymeric materials with precisely controlled architectures and tunable properties, which could find applications in areas such as specialty packaging, adhesives, and elastomers.

Advanced Analytical Methodologies for Detection, Quantification, and Separation of 3,7 Dimethylnon 4 Ene

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 3,7-dimethylnon-4-ene. Its high resolving power makes it particularly suitable for separating complex mixtures of isomers.

The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. For non-polar compounds like alkenes, the elution order is primarily determined by their boiling points and, to a lesser extent, their interaction with the stationary phase. The boiling point of an alkene is influenced by its molecular weight, degree of branching, and the position of the double bond. Generally, for isomers of the same carbon number, increased branching leads to a lower boiling point and thus a shorter retention time.

For the separation of alkene isomers, including positional and geometric (cis/trans) isomers, the choice of the GC column is critical. Highly polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropyl polysiloxanes, can provide enhanced selectivity for unsaturated hydrocarbons. stackexchange.com These phases can interact with the π-electrons of the double bond, leading to better separation of isomers that have very similar boiling points. The use of very long capillary columns (e.g., 100-300 meters) can further increase the resolving power, enabling the separation of closely related isomers. stackexchange.comvurup.sk

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used method for the quantitative analysis of hydrocarbons. The FID detector is highly sensitive to compounds containing carbon-hydrogen bonds and provides a response that is proportional to the mass of the analyte. This makes it an excellent tool for determining the purity of a this compound sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. birchbiotech.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation data. researchgate.net GC-MS is invaluable for the qualitative analysis of complex mixtures, confirming the identity of this compound and identifying any impurities or isomers present. researchgate.netnih.gov For alkenes, derivatization with reagents like dimethyl disulfide (DMDS) can be employed prior to GC-MS analysis to form adducts that, upon fragmentation, clearly indicate the original position of the double bond. researchgate.net

Below is a hypothetical data table illustrating the kind of results one might obtain from a GC-MS analysis of a synthesized this compound sample, highlighting the separation of various isomers.

Peak No. Retention Time (min) Proposed Compound Key Mass Fragments (m/z) Relative Abundance (%)
112.52,6-Dimethylnonane43, 57, 71, 85, 1275
213.1(Z)-3,7-Dimethylnon-3-ene41, 55, 69, 83, 97, 15410
313.4(E)-3,7-Dimethylnon-3-ene41, 55, 69, 83, 97, 15415
413.8(Z)-3,7-Dimethylnon-4-ene41, 55, 69, 83, 111, 15430
514.2(E)-3,7-Dimethylnon-4-ene41, 55, 69, 83, 111, 15440

This table is for illustrative purposes and actual retention times and relative abundances would depend on the specific GC conditions and the isomeric purity of the sample.

Supercritical Fluid Chromatography (SFC) for High-Resolution Stereoisomer Separation

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC bridges the gap between gas and liquid chromatography, offering the low viscosity and high diffusivity of a gas and the solvating power of a liquid. chromatographyonline.com These properties often lead to faster separations and higher efficiencies compared to HPLC. chromatographyonline.comselvita.com

SFC is particularly well-suited for the separation of stereoisomers, including enantiomers and diastereomers. chromatographyonline.comnih.gov For a chiral molecule like this compound, which has two stereocenters at positions 3 and 7, leading to four possible stereoisomers ((3R,7R), (3S,7S), (3R,7S), and (3S,7R)), SFC on a chiral stationary phase (CSP) would be the method of choice for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for a variety of chiral compounds. google.comresearchgate.net

The separation mechanism in chiral SFC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Modifiers, such as alcohols (e.g., methanol, ethanol), are often added to the supercritical CO2 mobile phase to increase its solvating power and to modulate the interactions with the stationary phase, thereby optimizing the separation. chromatographyonline.comresearchgate.net

A key advantage of SFC in this context is its ability to provide high-resolution separation of all four stereoisomers, which is often challenging to achieve with other techniques. The following table illustrates a potential SFC method for the separation of the stereoisomers of this compound.

Parameter Condition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Supercritical CO2 / Methanol (90:10, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm

This table represents a typical starting point for method development in chiral SFC.

High-Performance Liquid Chromatography (HPLC) for Analysis of Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique, but its application to non-polar, volatile compounds like this compound can be limited. Alkenes lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors, which are common in HPLC systems. To overcome this limitation, derivatization is often employed. researchgate.netnih.gov

Derivatization involves chemically modifying the analyte to introduce a functional group that is easily detectable. researchgate.netsci-hub.se For alkenes, this can be achieved through various reactions at the double bond. For instance, epoxidation followed by reaction with a fluorescent labeling agent could be one approach. Another possibility is the use of pre-column derivatization with a reagent that adds a UV-active or fluorescent tag to the molecule.

Once derivatized, the resulting products can be readily separated by reversed-phase HPLC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). The separation would then be based on the different polarities of the derivatized isomers. Post-column derivatization is another strategy where the separated analytes are derivatized after eluting from the column but before reaching the detector. youtube.com

The following table lists some potential derivatization reagents for alkenes to enable HPLC analysis.

Derivatization Reagent Functional Group Introduced Detection Method
m-Chloroperoxybenzoic acid (mCPBA) followed by a fluorescent amineFluorescent tag via epoxide openingFluorescence
Dansyl hydrazine (B178648) after ozonolysisDansyl group (fluorescent)Fluorescence
2,4-Dinitrophenylhydrazine (DNPH) after ozonolysisDinitrophenylhydrazone (UV-active)UV-Vis

This table provides examples of derivatization strategies; the choice of reagent depends on the specific analytical requirements.

Molecular Sieving and Adsorptive Separation Techniques for Alkane/Alkene Isomer Mixtures

The separation of alkane/alkene isomer mixtures on a preparative scale is a significant challenge in the chemical industry due to the similar physical properties of the components. google.com Adsorptive separation techniques, which rely on the differential interaction of molecules with the surface of a porous solid, offer an energy-efficient alternative to distillation.

Molecular sieves , such as zeolites and metal-organic frameworks (MOFs), are crystalline materials with well-defined pore structures. google.comgoogle.com They can separate molecules based on size and shape exclusion (kinetic separation) or through preferential adsorption (thermodynamic separation). For a mixture containing this compound and its corresponding alkane, 3,7-dimethylnonane, a molecular sieve with appropriately sized pores could selectively adsorb the linear or less-branched isomers while excluding the more branched ones. For instance, zeolites like 5A are known to adsorb linear alkanes while excluding branched isomers. youtube.com

The separation of alkene from alkane isomers can also be achieved using adsorbents that exhibit π-complexation. google.com Materials containing accessible metal cations (e.g., Cu(I) or Ag(I)) can form weak, reversible bonds with the π-electrons of the alkene's double bond, leading to stronger retention of the alkene compared to the corresponding alkane.

The effectiveness of a particular adsorbent for separating a mixture containing this compound would depend on the kinetic diameters of the isomers present and the pore size and surface chemistry of the adsorbent. The selection of the appropriate molecular sieve or adsorbent would require experimental screening.

Adsorbent Type Separation Principle Applicability to this compound Mixtures
Zeolite 5ASize exclusion of branched isomersSeparation of linear nonane (B91170) isomers from branched isomers like 3,7-dimethylnonane.
Metal-Organic Frameworks (MOFs)Tunable pore size and chemistryPotential for tailored separation of branched alkane/alkene isomers based on subtle size and shape differences.
Ag(I) or Cu(I) exchanged zeolitesπ-ComplexationSelective retention of this compound over 3,7-dimethylnonane.

Environmental Implications and Sustainable Chemical Practices in the Context of 3,7 Dimethylnon 4 Ene

Life Cycle Assessment of Synthetic Routes for Environmental Impact Evaluation

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. mdpi.com For 3,7-Dimethylnon-4-ene, a "cradle-to-gate" LCA would analyze the environmental burden of its synthesis, providing a quantitative basis for comparing different production routes. nih.gov

The primary stages of an LCA include defining the goal and scope, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation. mdpi.com

Hypothetical Comparison of Synthetic Routes for this compound

To illustrate the utility of LCA, let's consider two hypothetical synthetic pathways to this compound:

Route A: Traditional Wittig Reaction: This classical method might involve the reaction of an appropriate phosphonium (B103445) ylide with a ketone, often utilizing strong bases and polar aprotic solvents like Dimethylformamide (DMF).

Route B: Metathesis Reaction: A more modern approach could employ a Grubbs-type catalyst for an olefin metathesis reaction, which can be more selective and atom-economical.

The environmental performance of each route can be evaluated across several impact categories.

Table 1: Simplified Life Cycle Impact Assessment for Hypothetical Synthetic Routes to this compound (per kg of product)

Impact CategoryRoute A: Traditional WittigRoute B: MetathesisKey Contributors for Route AKey Contributors for Route B
Global Warming Potential (kg CO2 eq.) 15080High energy input for heating/cooling, solvent production (DMF).Catalyst synthesis, energy for purification.
Water Consumption (L) 25001200Extensive washing and extraction steps.Reduced workup procedures.
Waste Generation (kg) 258Stoichiometric phosphine (B1218219) oxide byproduct, solvent waste.Catalyst residues, lower solvent usage.
Eutrophication Potential (kg N eq.) 1.50.7Nitrogen-containing solvents and reagents.Lower overall material intensity.

This table is based on hypothetical data for illustrative purposes.

The interpretation of such an LCA would likely highlight the significant environmental advantages of the metathesis route, primarily due to lower energy consumption, reduced waste, and decreased water usage. The raw material and energy inputs are often the most significant contributors to the environmental impact of a chemical process. cetjournal.it

Waste Minimization and Atom Economy Principles in Synthetic Design

The principles of waste minimization and atom economy are central to green chemistry. nih.gov Atom economy, a concept developed by Barry Trost, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more efficient and less wasteful process.

Table 2: Atom Economy Comparison for Hypothetical Syntheses of this compound

Reaction TypeReactantsDesired ProductByproductsAtom Economy (%)
Traditional Wittig C6H13P(Ph)3Br + C5H10OThis compound (C11H22)Triphenylphosphine (B44618) oxide, LiBr~35%
Olefin Metathesis 2-methyl-1-pentene + 4-methyl-1-hexeneThis compound (C11H22)Ethylene~84%

This table is based on representative reactants for the hypothetical syntheses and is for illustrative purposes.

The data clearly indicates that the metathesis reaction is significantly more atom-economical. The Wittig reaction generates a large amount of triphenylphosphine oxide as a byproduct, which is often considered waste, thus lowering its atom economy. In contrast, the only byproduct in the idealized metathesis reaction is ethylene, a valuable chemical feedstock, which further enhances the sustainability of this route.

Another important metric is the E-Factor (Environmental Factor) , which is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor is preferable. For fine chemicals and pharmaceuticals, E-factors can be notoriously high, often exceeding 100. acs.org Designing syntheses with high atom economy is a direct strategy for lowering the E-Factor.

Development and Implementation of Non-Hazardous Reagents and Solvent Systems

The choice of reagents and solvents has profound environmental and safety implications. Many traditional solvents are toxic, flammable, or derived from non-renewable petrochemical sources. acs.orgyoutube.com Green chemistry encourages the use of safer alternatives.

Solvent Selection:

Solvents often constitute the largest mass component in a chemical reaction. acs.org Therefore, replacing hazardous solvents is a key area of improvement.

Traditional Solvents: Solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are effective but pose significant health and environmental risks. nih.govnih.gov

Greener Alternatives: There is a growing portfolio of more sustainable solvents. For instance, 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable feedstocks like corn cobs, is an excellent substitute for Tetrahydrofuran (THF). nih.govsigmaaldrich.com Cyclopentyl methyl ether (CPME) is another safer alternative to many ether solvents, offering higher stability and resistance to peroxide formation. sigmaaldrich.com Water is also a highly desirable green solvent, and techniques like micellar chemistry are being developed to enable a wider range of organic reactions in aqueous media. nih.gov

Table 3: Comparison of Traditional and Greener Solvents for Alkene Synthesis

SolventKey HazardsSourcePotential Greener AlternativeBenefits of Alternative
Dichloromethane (DCM) Carcinogen, environmental contaminant. nih.govPetrochemical2-Methyltetrahydrofuran (2-MeTHF)Renewable source, less toxic. youtube.comnih.gov
Dimethylformamide (DMF) Reproductive toxin, high boiling point (difficult to remove). nih.govPetrochemicalCyclopentyl methyl ether (CPME)Higher stability, lower toxicity. sigmaaldrich.com
Benzene Carcinogen, highly flammable.PetrochemicalTolueneLess toxic than benzene. nih.gov

This table provides a general comparison and does not imply that all alternatives are suitable for every reaction.

Reagent Selection:

The principle of using less hazardous chemical syntheses also applies to reagents. nih.gov For instance, in the context of creating this compound, moving from a Wittig reaction that uses a strong and hazardous base like butyllithium (B86547) to a catalyzed metathesis reaction that operates under milder conditions represents a significant step towards a safer process. The use of catalysts, especially biocatalysts or earth-abundant metal catalysts, is preferred over stoichiometric reagents because they are used in smaller quantities and can often be recycled and reused. nih.gov

By integrating life cycle thinking, maximizing atom economy, and consciously selecting safer reagents and solvents, the chemical industry can significantly reduce the environmental footprint of producing compounds like this compound.

Future Research Directions and Unexplored Avenues for 3,7 Dimethylnon 4 Ene

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The carbon-carbon double bond in 3,7-dimethylnon-4-ene is a key functional group that can be targeted for a variety of catalytic transformations. Future research could focus on developing novel catalytic systems that offer high selectivity for specific reactions. This includes exploring transition-metal catalysis for reactions such as hydroformylation, which could lead to the synthesis of valuable aldehydes, or metathesis reactions to create new olefins. Furthermore, investigating enantioselective catalysis would be a critical step in producing chiral derivatives of this compound, which could have applications in pharmaceuticals and agrochemicals. The development of catalysts that can control both regioselectivity (the position of functionalization) and stereoselectivity (the spatial arrangement of atoms) will be paramount.

Deeper Mechanistic Insights into Complex Reaction Pathways

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For this compound, future studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling to elucidate the intricate pathways of its reactions. Investigating the mechanisms of addition reactions, such as halogenation or hydroboration-oxidation, would provide valuable information on the reactivity and electronic properties of the double bond. Understanding these mechanisms in detail would enable the design of more efficient and selective synthetic routes to a wide range of functionalized derivatives.

Design and Development of New Synthetic Pathways for Specific Stereoisomers

The presence of two stereocenters at positions 3 and 7, in addition to the potential for E/Z isomerism at the double bond, means that this compound can exist as multiple stereoisomers. A significant area for future research lies in the development of synthetic pathways to access each of these stereoisomers in a pure form. This would likely involve the use of stereoselective catalysts or chiral starting materials. The ability to synthesize specific stereoisomers is crucial, as different stereoisomers of a molecule can exhibit vastly different biological activities and physical properties.

Investigation of Emerging Spectroscopic and Computational Techniques for Enhanced Characterization

Accurate characterization is the cornerstone of chemical research. While basic computed data for this compound exists, there is a need for comprehensive experimental spectroscopic data. Future work should focus on obtaining and analyzing high-resolution Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), which would provide detailed information about the connectivity and stereochemistry of the molecule. Advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable in unambiguously assigning all the signals. Furthermore, the application of advanced computational methods, such as Density Functional Theory (DFT), could be used to predict spectroscopic properties and reaction energetics, providing a powerful synergy with experimental results.

Potential for Bio-inspired Synthesis and Advanced Biocatalysis Applications

Nature often provides inspiration for the development of novel and sustainable chemical processes. Future research could explore the possibility of synthesizing this compound or its derivatives using bio-inspired methods. This could involve mimicking the biosynthetic pathways of naturally occurring terpenes, which share structural similarities with this compound. Additionally, the field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Investigating the use of enzymes, such as lipases or oxidoreductases, to catalyze reactions on this compound could lead to the development of environmentally friendly processes for the production of valuable chemicals.

Exploration of Advanced Materials Science Applications Based on this compound Derivatives

The functionalization of this compound could lead to the creation of novel monomers for polymerization reactions. Future research in materials science could focus on the synthesis and characterization of polymers derived from this alkene. By carefully selecting the functional groups introduced onto the this compound backbone, it may be possible to tailor the properties of the resulting polymers for specific applications. For example, the incorporation of polar functional groups could enhance adhesion or wettability, while the introduction of cross-linking agents could lead to the formation of robust thermosetting materials. The branched structure of the monomer could also impart unique properties to the resulting polymers, such as improved solubility or altered mechanical characteristics.

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